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Compound of Interest

Compound Name: N-Methoxyanhydrovobasinediol

Cat. No.: B15589648

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Methoxyanhydrovobasinediol, an indole alkaloid isolated from Gelsemium elegans. The
information presented herein is essential for the identification, characterization, and quality
control of this compound in research and drug development settings. While direct quantitative
data from the primary literature is not presented, this document outlines the expected
spectroscopic characteristics based on the known structure of the molecule and general
principles of spectroscopic analysis for related natural products.

Chemical Structure
N-Methoxyanhydrovobasinediol
o Molecular Formula: C21H26N202
e Molar Mass: 338.45 g/mol

e CAS Number: 125180-42-9

Spectroscopic Data Summary
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The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for N-Methoxyanhydrovobasinediol. These
predictions are based on the chemical structure and typical values for similar indole alkaloids.

'H and **C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The expected chemical shifts for N-Methoxyanhydrovobasinediol are tabulated
below.

Table 1: Predicted *H NMR Spectroscopic Data for N-Methoxyanhydrovobasinediol (in
CDCls)
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Proton Type

Expected Chemical
Shift (8, ppm)

Multiplicity Notes

Aromatic protons

6.5-75

Protons on the indole
d,tm ]
ring system.

Olefinic proton

5.0-55

Proton of the

ethylidene group.

Protons adjacentto N

25-40

Protons on carbons
m bonded to nitrogen

atoms.

Protons adjacent to O

3.5-45

Protons on carbons
bonded to oxygen
atoms (ether and

methoxy).

N-OCHs protons

Singlet for the
methoxy group
attached to the

nitrogen.

Aliphatic protons

1.0-25

Remaining protons in
m the polycyclic

structure.

CHs of ethylidene

Doublet for the methyl
d group of the

ethylidene moiety.

Table 2: Predicted 3C NMR Spectroscopic Data for N-Methoxyanhydrovobasinediol (in

CDCls)
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Carbon Type

Expected Chemical Shift (3,
ppm)

Notes

Aromatic carbons 100 - 150 Carbons of the indole ring.
o Carbons of the C=C double
Olefinic carbons 110 - 140 ) )
bond in the ethylidene group.
) Carbons in the indole ring with
Quaternary aromatic carbons 130 - 150
no attached protons.
) Carbons bonded to nitrogen
Carbons adjacentto N 40 - 60
atoms.
) Carbons bonded to oxygen
Carbons adjacent to O 60 - 80
atoms (ether and methoxy).
N-OCHs carbon ~60 Carbon of the methoxy group.
) ) Remaining sp? hybridized
Aliphatic carbons 20-50
carbons.
' Methyl carbon of the
CHs of ethylidene ~12

ethylidene group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for N-Methoxyanhydrovobasinediol
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Expected Absorption Range

Functional Group Intensity

(cm~)
C-H (aromatic) 3000 - 3100 Medium
C-H (aliphatic) 2850 - 3000 Medium to Strong
C=C (aromaitic) 1450 - 1600 Medium to Weak
C=C (alkene) 1640 - 1680 Medium to Weak
C-O (ether) 1050 - 1150 Strong
C-N 1020 - 1250 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for N-Methoxyanhydrovobasinediol

lon Type Expected m/z Value Notes
[M]*+ 338 Molecular ion peak.
Protonated molecular ion,
[M+H]* 339 commonly observed in ESI and
ClL.
Resulting from the cleavage of
] bonds within the molecule,
Fragment lons Various

providing structural

information.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for

N-Methoxyanhydrovobasinediol.
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NMR Spectroscopy

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5
mL of a suitable deuterated solvent (e.g., chloroform-d, CDCIs) in an NMR tube.

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and
a sufficient number of scans to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
seqguence. A larger number of scans will be required compared to *H NMR due to the lower
natural abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
e Sample Preparation:

o Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform)
and deposit a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate,
leaving a thin film of the compound.

o KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder
and press the mixture into a thin, transparent pellet using a hydraulic press.

» Data Acquisition: Place the sample in the IR beam and collect the spectrum. Typically, 16 to
32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the
empty sample holder (or pure KBr pellet) should be collected and subtracted from the
sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and correlate them to the
functional groups present in the molecule.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap
instrument, often coupled with a chromatographic separation technique like liquid
chromatography (LC-MS).

lonization Method: Electrospray ionization (ESI) is a common and suitable method for this
type of compound, typically run in positive ion mode to generate the [M+H]* ion.

Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol or
acetonitrile), is introduced into the ion source via direct infusion or through an LC system.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500). For
structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting
the molecular ion and subjecting it to collision-induced dissociation (CID) to generate
fragment ions.

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental
composition. Analyze the fragmentation pattern to gain insights into the molecular structure.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical

relationships between the different techniques.
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 To cite this document: BenchChem. [Spectroscopic Data of N-Methoxyanhydrovobasinediol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589648#spectroscopic-data-for-n-
methoxyanhydrovobasinediol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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